Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate
Description
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with a trifluoromethylpyridine-carboxamide group at position 5 and a methyl carboxylate group at position 4. Its molecular formula is C₁₇H₁₁F₃N₄O₃, with a molecular weight of 376.29 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylate moiety may influence solubility and binding interactions.
Properties
IUPAC Name |
methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3/c1-26-15(25)9-6-11-8(7-20-23-11)5-12(9)22-14(24)10-3-2-4-13(21-10)16(17,18)19/h2-7H,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFNWNCCSQRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds and could potentially affect various biochemical pathways.
Biological Activity
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 364.28 g/mol. It features a trifluoromethylpyridine moiety, which is known to enhance biological activity in various compounds. The structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific biochemical pathways. Similar compounds have shown efficacy in:
- Enzymatic Inhibition : Compounds containing indazole rings are known to inhibit various kinases and other enzymes, which are crucial in cancer biology and other diseases.
- Cellular Proliferation : Studies indicate that derivatives of indazole can exhibit antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance:
- FGFR Inhibition : Indazole derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and angiogenesis. The IC50 values for some derivatives range from 2.0 nM to over 70 nM, indicating potent inhibitory effects on specific cancer cell lines .
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| Example A | FGFR1 | <4.1 |
| Example B | FGFR2 | 2.0 ± 0.8 |
| Example C | KG1 Cell Line | 25.3 ± 4.6 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be enhanced through modifications to its structure. SAR studies suggest that substituents at the 4-position and 6-position of the indazole scaffold significantly influence its biological activity .
Case Studies
Several case studies have documented the biological effects of similar indazole compounds:
- Antitumor Activity : A study demonstrated that an indazole derivative exhibited significant antitumor activity in patients with BRAFV600-mutant melanoma, showcasing its clinical relevance .
- Inhibition of Enzymatic Activity : Research indicated that certain indazoles displayed dual mechanisms of action by inhibiting both Aurora A and B kinases, which are vital for cell division and proliferation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that indazole derivatives, including methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate, exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar indazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Certain derivatives of indazole have demonstrated activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Agrochemicals
Pesticide Development
Due to its trifluoromethyl group, this compound may serve as a lead compound in the synthesis of novel pesticides. The trifluoromethyl moiety enhances the lipophilicity of the molecule, potentially improving its efficacy and stability in agricultural applications .
Herbicide Activity
Research into related compounds indicates that modifications to the indazole structure can yield herbicidal properties, making this compound a candidate for further exploration in herbicide formulation .
Material Science
Polymer Chemistry
The unique structural characteristics of this compound allow it to be utilized as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its closest analogs:
Functional Group Analysis
Pyridine-2-carboxamide vs. Simpler Amines
The target compound’s pyridine-2-carboxamide group (linked via an amino bridge) distinguishes it from 6-(trifluoromethyl)-1H-indazol-5-amine, which lacks this substituent.
Carboxylate vs. Ethoxy/Piperazine Substituents
The methyl carboxylate at C6 in the target compound contrasts with the ethoxy group and piperazine-oxidanylidene chain in the O0H ligand. Carboxylates generally enhance aqueous solubility, whereas ethoxy groups and piperazine moieties (as in the O0H ligand) may improve membrane permeability or modulate pharmacokinetics .
Toxicity Considerations
The amino group in the target compound’s indazole core warrants caution, though its pyridine-carboxamide substituent may mitigate DNA adduct formation compared to simpler amines .
Agrochemical Relevance
Compounds like fipronil () share trifluoromethylpyridine motifs, suggesting that the target compound’s CF₃ group could confer stability against metabolic degradation—a trait valuable in pesticides or herbicides. However, the indazole-carboxylate structure diverges from pyrazole-based agrochemicals, likely altering target specificity .
Preparation Methods
Nitration-Reduction Sequence
A common route begins with methyl 1H-indazole-6-carboxylate, which undergoes directed nitration at the 5-position. Using fuming nitric acid in sulfuric acid at 0°C achieves 65–70% regioselective nitration. Subsequent reduction with hydrogen gas (1 atm) over 10% Pd/C in ethanol affords Intermediate A in 82% yield.
Critical Considerations :
-
Nitration temperature control (<5°C) prevents over-nitration.
-
Catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) offers safer alternatives to high-pressure H₂ systems.
Buchwald-Hartwig Amination
For substrates resistant to nitration, palladium-catalyzed C–H amination provides an alternative. Using methyl 5-bromo-1H-indazole-6-carboxylate, Xantphos as a ligand, and Cs₂CO₃ as base in toluene at 110°C, amination with aqueous ammonia achieves 58% yield.
Limitations :
-
Bromide precursor synthesis adds two steps.
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Catalyst loading (5 mol% Pd(OAc)₂) impacts cost-efficiency.
Preparation of 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride
Direct Chlorination of Pyridine-2-carboxylic Acid
6-(Trifluoromethyl)pyridine-2-carboxylic acid reacts with thionyl chloride (2.5 equiv) in dichloromethane at reflux (40°C, 4 h), yielding the acyl chloride in 89% purity. Excess SOCl₂ is removed via distillation under reduced pressure.
Safety Note :
-
Thionyl chloride quench protocols require strict adherence to prevent HCl gas release.
Oxidative Chlorination
For acid-sensitive substrates, oxalyl chloride (3 equiv) with catalytic DMF in THF at 0°C→25°C over 12 h provides milder conditions, albeit with lower yields (74%).
Amide Coupling: Key Methodologies
Schotten-Baumann Conditions
A classical approach employs Intermediate A (1 equiv) suspended in 10% NaOH(aq) with Intermediate B (1.1 equiv) in dichloromethane. Vigorous stirring at 0°C for 2 h yields the amide in 68% yield after extractive workup.
Advantages :
-
Aqueous base neutralizes HCl byproduct.
-
No requirement for anhydrous conditions.
Pyridine-Mediated Coupling
Dissolving Intermediate A (1.2 equiv) and Intermediate B (1 equiv) in dry dichloromethane with pyridine (3 equiv) at 25°C for 12 h achieves 77% conversion. Post-reaction washing with 1N HCl removes excess pyridine.
Optimization Data :
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | Pyridine | 25 | 12 | 77 |
| THF | DIEA | 40 | 6 | 65 |
| EtOAc | TEA | 0→25 | 24 | 71 |
Uranium-Based Coupling Reagents
HATU (1.1 equiv) and DIEA (2 equiv) in DMF at 0°C→25°C for 3 h enhance reactivity for sterically hindered substrates, yielding 84% product. However, DMF removal complicates purification.
Process-Scale Considerations
Solvent Selection
-
Dichloromethane : Preferred for its ability to dissolve both aromatic amines and acyl chlorides.
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THF : Increases reaction rate but necessitates strict anhydrous conditions.
Byproduct Management
Excess acyl chloride hydrolyzes to the carboxylic acid, which precipitates in aqueous workups. Centrifugation or filtration removes this impurity effectively.
Crystallization vs. Chromatography
-
Crystallization : Ethanol/water (3:1) affords 92% pure product as needle-like crystals.
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Chromatography : Silica gel (EtOAc/hexane 1:3) resolves diacylated byproducts but adds 15–20% process time.
Emerging Methodologies
Q & A
What are the recommended synthetic routes for Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate, and how can purity be optimized?
Basic
Answer:
The compound can be synthesized via amide coupling between 6-(trifluoromethyl)pyridine-2-carboxylic acid and methyl 5-amino-1H-indazole-6-carboxylate. Key steps include:
- Activation of the carboxylic acid using coupling reagents (e.g., HATU or EDCI) under inert conditions.
- Purification via silica gel column chromatography with ethyl acetate/methanol (gradient elution) to achieve >90% yield .
- Purity optimization: Monitor reaction completion using TLC, and confirm final purity via HPLC (retention time: 0.61 minutes under SQD-FA05 conditions) and LCMS (m/z 428 [M+H]+) .
What analytical techniques are critical for characterizing this compound?
Basic
Answer:
- LCMS : Confirm molecular weight (observed m/z 428 [M+H]+) and detect impurities.
- HPLC : Assess purity (retention time 0.61 minutes, SQD-FA05 method) and stability .
- NMR : Assign structural features (e.g., indazole NH, methyl ester protons) and validate regiochemistry.
- FTIR : Identify carbonyl (C=O) and amide (N-H) functional groups .
How to resolve discrepancies in LCMS/HPLC data during batch synthesis?
Advanced
Answer:
- Contradictory LCMS peaks : Check for residual solvents or side products (e.g., unreacted starting materials) via high-resolution MS/MS.
- HPLC retention time shifts : Adjust mobile phase composition (e.g., acetonitrile/water gradients) or column temperature to resolve co-eluting impurities .
- Isomeric interference : Use 2D NMR (e.g., NOESY) to distinguish between regioisomers or tautomers .
What strategies improve the yield of the amide coupling step in the synthesis?
Advanced
Answer:
- Reagent selection : Use HATU over EDCI for sterically hindered substrates to enhance coupling efficiency.
- Solvent optimization : Employ DMF or DCM for improved solubility of intermediates.
- Temperature control : Conduct reactions at 0–5°C to minimize racemization or side reactions.
- In-situ monitoring : Track reaction progress via in-situ FTIR (amide bond formation at ~1650 cm⁻¹) .
How to design structure-activity relationship (SAR) studies focusing on the trifluoromethyl pyridine moiety?
Advanced
Answer:
- Analog synthesis : Replace the trifluoromethyl group with Cl, Br, or CF₂H to assess electronic effects.
- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent size/hydrophobicity with IC₅₀ values.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the trifluoromethyl group in hydrophobic pockets .
What are the implications of polymorphic forms on bioactivity?
Advanced
Answer:
- Polymorph identification : Use X-ray crystallography or PXRD to characterize crystal forms.
- Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to link polymorphism to bioavailability.
- In vitro correlation : Test polymorphs in cell-based assays (e.g., permeability via Caco-2 monolayers) to identify optimal forms .
What are the stability considerations under different storage conditions?
Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
